RIPK2 Biochemical Potency: ~108-Fold Improvement Over the Reference Inhibitor WEHI-345
In a biochemical kinase assay measuring inhibition of full-length human RIPK2 (8His-RIPK2 FL, 8 nM enzyme concentration), the target compound (US10138222, Example 165) demonstrated an IC₅₀ of 1.20 nM [1]. The widely used reference RIPK2 inhibitor WEHI-345, tested in a comparable human recombinant RIPK2 kinase assay, exhibits an IC₅₀ of 130 nM (0.13 μM) [2]. This represents an approximately 108-fold enhancement in biochemical potency. Note: Although both assays use human recombinant RIPK2, they are drawn from separate studies with potentially differing ATP concentrations and buffer conditions, and should not be interpreted as a controlled head-to-head comparison.
| Evidence Dimension | RIPK2 biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 nM |
| Comparator Or Baseline | WEHI-345: IC₅₀ = 130 nM (0.13 μM) |
| Quantified Difference | ~108-fold more potent (130 / 1.20) |
| Conditions | Target: ADP-Glo Kinase Assay with 8His-RIPK2 FL (8 nM). Comparator: Human recombinant RIPK2 kinase assay (separate study). |
Why This Matters
A ~108-fold difference in target biochemical potency directly impacts the ligand concentration required for full target engagement, reducing compound consumption in dose-response studies and lowering the risk of off-target effects at experimentally effective concentrations.
- [1] BindingDB. BDBM303437 (US10138222, Example 165). IC₅₀: 1.20 nM vs. RIPK2. ADP-Glo Kinase Assay, 8His-RIPK2 FL enzyme at 8 nM. Deposited March 29, 2019. View Source
- [2] WEHI-345 Datasheet. RIPK2 IC₅₀ = 130 nM in kinase assay using human recombinant RIPK2. Selective for RIPK2 over RIPK1/4/5 (Kd = 46, >10,000, >10,000, >10,000 nM). View Source
